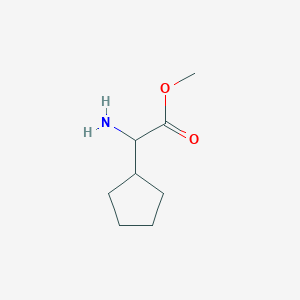

Methyl 2-amino-2-cyclopentylacetate

Description

BenchChem offers high-quality Methyl 2-amino-2-cyclopentylacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-amino-2-cyclopentylacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-2-cyclopentylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-11-8(10)7(9)6-4-2-3-5-6/h6-7H,2-5,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGQSMYWOPKCARZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CCCC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70625401 | |

| Record name | Methyl amino(cyclopentyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

763078-53-1 | |

| Record name | Methyl amino(cyclopentyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 2-amino-2-cyclopentylacetate: A Constrained Amino Acid Analog for Peptidomimetic Design

Topic: "Methyl 2-amino-2-cyclopentylacetate as a constrained amino acid analog" Content Type: An in-depth technical guide.

Executive Summary

Methyl 2-amino-2-cyclopentylacetate (often derived from Cyclopentylglycine , abbreviated as Cpg ) represents a critical class of non-proteinogenic amino acid analogs used to modulate the physicochemical and conformational properties of bioactive peptides. By introducing a cyclopentyl ring directly at the

Structural Analysis & Physicochemical Properties[1]

The Concept of Conformational Constraint

In rational drug design, flexible peptides often suffer from an "entropic penalty" upon binding to their target. Constraining the peptide backbone pre-organizes the molecule into a bioactive conformation, reducing this penalty and often increasing affinity.

Methyl 2-amino-2-cyclopentylacetate serves as a

Key Properties Data

The following table summarizes the physicochemical profile of the methyl ester hydrochloride salt, the most common reagent form.

| Property | Value / Description |

| IUPAC Name | Methyl 2-amino-2-cyclopentylacetate hydrochloride |

| Common Abbreviation | H-Cpg-OMe |

| CAS Number | 14328-62-2 (HCl salt); 1550728-70-5 (Free base) |

| Molecular Formula | |

| Molecular Weight | 157.21 g/mol (Free base); 193.67 g/mol (HCl salt) |

| Stereochemistry | Available as (R), (S), or racemate.[1] (S)-isomer mimics L-amino acids. |

| Lipophilicity (LogP) | ~1.5 (Predicted) – Significantly more lipophilic than Val or Leu. |

| Solubility | High in MeOH, DMSO, Water (as HCl salt). |

Synthesis & Production Protocols

High-purity synthesis of Methyl 2-amino-2-cyclopentylacetate requires stereochemical control. While racemic synthesis via Strecker reaction is possible, pharmaceutical applications demand enantiopurity.

Protocol A: Asymmetric Synthesis via Chiral Auxiliary

This protocol utilizes a glycine enolate equivalent (e.g., Williams' lactone or Schollkopf bis-lactim ether) to install the cyclopentyl group with high diastereoselectivity.

Reagents:

-

Benzyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate (Glycine template)

-

Cyclopentyl iodide (Electrophile)[1]

-

Lithium hexamethyldisilazide (LiHMDS)

-

Palladium chloride (

) / Hydrogen (

Step-by-Step Methodology:

-

Enolate Formation: Dissolve the glycine template in anhydrous THF at -78°C. Add LiHMDS dropwise to generate the enolate.

-

Alkylation: Add cyclopentyl iodide (1.2 eq) slowly. The bulky phenyl groups on the template force the electrophile to attack from the anti face, ensuring stereocontrol. Stir at -78°C for 2h, then warm to 0°C.

-

Hydrolysis/Cleavage: Quench with saturated

. Extract and purify the intermediate. -

Auxiliary Removal: Subject the alkylated intermediate to catalytic hydrogenolysis (

, -

Esterification: Suspend the free amino acid in dry methanol. Add thionyl chloride (

) or trimethylsilyl chloride (TMSCl) dropwise at 0°C. Reflux for 2 hours to yield Methyl 2-amino-2-cyclopentylacetate HCl .

Visualization: Synthesis Workflow

The following diagram illustrates the critical decision points and reaction flow for generating the target ester.

Figure 1: Asymmetric synthesis pathway for Methyl 2-amino-2-cyclopentylacetate HCl.

Applications in Drug Discovery[3][4][5][6][7][8]

Conformational Restriction in Peptidomimetics

The cyclopentyl group acts as a "molecular anchor." When incorporated into a peptide chain, it restricts the conformational space available to the backbone.

-

Ramachandran Space: Cpg restricts

and -

Hydrophobic Collapse: The lipophilic ring can drive the peptide to fold around a hydrophobic core or fit into deep hydrophobic pockets in enzymes (e.g., proteases).

Case Study: HCV Protease Inhibitors & GPCR Ligands

Cyclopentylglycine derivatives have been instrumental in the development of macrocyclic inhibitors.

-

Mechanism: In Hepatitis C Virus (HCV) NS3/4A protease inhibitors (analogous to Simeprevir), the P2 position is critical for potency. Replacing natural amino acids with cyclopentylglycine (or cyclopropylglycine) enhances binding affinity by filling the S2 hydrophobic pocket and rigidifying the macrocycle.

-

Melanocortin Receptors: Substitution of Gly with Cpg in

-MSH analogs has been shown to increase antagonist potency and selectivity for MC1R by stabilizing the bioactive turn conformation [1].

Decision Logic for Incorporation

Use the following logic tree to determine when to deploy Methyl 2-amino-2-cyclopentylacetate in your lead optimization campaign.

Figure 2: Decision logic for incorporating Cpg during Lead Optimization.

Experimental Protocol: Incorporation into Peptides

To use Methyl 2-amino-2-cyclopentylacetate in Solid Phase Peptide Synthesis (SPPS), the methyl ester must first be hydrolyzed to the free acid (if not already available) and Fmoc-protected.

Pre-requisite: Fmoc-Protection [1][2]

-

Dissolve H-Cpg-OH (free acid) in water/dioxane (1:1).

-

Add

(2 eq) followed by Fmoc-OSu (1.1 eq). -

Stir overnight, acidify, and extract to yield Fmoc-Cpg-OH .

SPPS Coupling Protocol: Due to the steric bulk of the cyclopentyl ring, standard coupling times must be extended.

-

Resin Swelling: Swell resin in DMF for 30 min.

-

Activation: Use HATU/HOAt (1:1) with DIEA (2 eq). Avoid weaker coupling agents like HBTU for this sterically hindered amino acid.

-

Coupling: Add activated Fmoc-Cpg-OH (3 eq) to the resin.

-

Time: Double coupling is recommended: 2 x 2 hours at room temperature.

-

Monitoring: Use the Chloranil test (more sensitive than Kaiser for secondary amines/hindered residues) to verify coupling completion.

References

-

Design of cyclic and other templ

-MSH analogues. Source: Journal of Medicinal Chemistry / NIH URL:[Link] -

An Efficient Asymmetric Synthesis of Fmoc-L-cyclopentylglycine via Diastereoselective Alkylation. Source: Tetrahedron Letters / ResearchGate URL:[Link]

-

A Convenient Synthesis of Amino Acid Methyl Esters. Source: Molecules (MDPI) URL:[Link]

-

Non-proteinogenic amino acids in peptide drug discovery. Source: National Institutes of Health (PMC) URL:[Link]

Sources

Exploring the Conformational Preferences of Cyclopentyl Amino acids: A Technical Guide for Drug Development Professionals

Abstract

The incorporation of conformationally constrained amino acids is a powerful strategy in modern medicinal chemistry and peptide-based drug design.[1] Among these, cyclopentyl amino acids have emerged as particularly attractive building blocks due to the unique conformational rigidity they impart upon peptide backbones.[2][3] This guide provides an in-depth technical exploration of the conformational preferences of cyclopentyl amino acids, detailing the fundamental principles of cyclopentane stereochemistry, the experimental and computational methodologies used for their characterization, and the implications for designing novel therapeutics. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

Introduction: The Strategic Advantage of Cyclopentyl Amino Acids in Drug Design

Peptide-based therapeutics offer high specificity and low toxicity but are often hampered by poor metabolic stability and conformational flexibility.[4][5] Non-natural amino acids, such as those containing a cyclopentyl moiety, are instrumental in overcoming these limitations.[4] The cyclopentyl ring restricts the available conformational space of the amino acid, leading to a more pre-organized and stable three-dimensional structure. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to higher binding affinities and selectivities.[6] Furthermore, the constrained nature of these amino acids can enhance resistance to proteolytic degradation.[5]

The unique stereochemical properties of the cyclopentane ring, particularly its puckered nature, allow for the precise positioning of substituent groups, which can be critical for molecular recognition and biological activity. This guide will explore how harnessing these conformational preferences can lead to the rational design of more potent and stable peptide-based drugs.

Fundamentals of Cyclopentane Conformation: The World of Ring Pucker and Pseudorotation

Unlike the relatively planar cyclobutane or the well-defined chair and boat conformations of cyclohexane, cyclopentane exists in a dynamic equilibrium of non-planar conformations to alleviate torsional strain.[7] This dynamic behavior is best described by the concept of pseudorotation.[8][9][10]

The cyclopentane ring is not flat; one or two atoms are always out of the plane defined by the others.[11] The two most prominent conformations are the envelope (C_s symmetry) , where one atom is out of the plane, and the twist (C_2 symmetry) , where two adjacent atoms are displaced in opposite directions from the plane of the other three.[8] These conformers are energetically very similar, and the molecule can readily interconvert between them in a process called pseudorotation, which involves a wave-like motion of the pucker around the ring.[8][9][12] This essentially barrierless motion means that at room temperature, all possible envelope and twist conformations are populated and rapidly interconverting.[8][9]

The introduction of substituents, such as the amino and carboxyl groups in a cyclopentyl amino acid, creates energetic barriers to this pseudorotation, leading to preferred, low-energy conformations. The specific puckering of the ring and the pseudo-axial or pseudo-equatorial orientation of the substituents become critical determinants of the overall molecular shape.[13]

Describing Cyclopentane Pucker

The conformation of a cyclopentane ring can be quantitatively described by two parameters: the puckering amplitude (q) and the phase angle of pseudorotation (Φ) . The puckering amplitude describes the extent of out-of-plane deviation, while the phase angle defines the position of the pucker around the ring.

Experimental Determination of Conformational Preferences

A combination of experimental techniques is crucial for accurately characterizing the conformational landscape of cyclopentyl amino acids. Each method provides complementary information, and their combined application offers a self-validating system for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the solution-state conformation of molecules.[14] For cyclopentyl amino acids, key NMR parameters provide insights into the preferred ring pucker and substituent orientation.

Key NMR Observables:

-

Vicinal Coupling Constants (³J_HH): The magnitude of the coupling constant between two vicinal protons is related to the dihedral angle between them, as described by the Karplus equation. By analyzing the ³J_HH values around the cyclopentane ring, it is possible to deduce the preferred torsional angles and thus the ring conformation.[15]

-

Nuclear Overhauser Effect (NOE): NOE correlations provide information about through-space distances between protons. The presence or absence of specific NOEs can help to distinguish between different puckered conformations and determine the relative orientation of substituents.

Experimental Protocol: 2D NMR Analysis of a Cyclopentyl Amino Acid Derivative

-

Sample Preparation: Dissolve 5-10 mg of the N-acetylated methyl ester derivative of the cyclopentyl amino acid in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of approximately 10-20 mM. Tetramethylsilane (TMS) is typically used as an internal standard.[11]

-

Data Acquisition: Acquire a suite of 2D NMR spectra on a high-field NMR spectrometer (≥500 MHz). This should include:

-

COSY (Correlation Spectroscopy): To establish proton-proton scalar coupling networks and assign the protons around the ring.

-

TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations. A mixing time of 200-500 ms is typically used for NOESY experiments.

-

-

Data Analysis:

-

Assign all proton resonances using the COSY and TOCSY spectra.

-

Extract vicinal coupling constants from a high-resolution 1D proton spectrum or from the cross-peaks in the COSY spectrum.

-

Analyze the NOESY/ROESY spectrum for key distance restraints. For example, strong NOEs between protons on the same face of the ring can confirm a specific puckered conformation.

-

-

Conformational Modeling: Use the experimentally derived coupling constants and NOE distance restraints to perform conformational searches and molecular modeling to identify the lowest energy conformations consistent with the NMR data.

X-ray Crystallography

X-ray crystallography provides a static, high-resolution picture of the molecular conformation in the solid state.[16][17] While the solid-state conformation may not be the only one present in solution, it often represents a low-energy conformer and provides invaluable data on bond lengths, bond angles, and torsional angles.[18][19]

Experimental Workflow: Single Crystal X-ray Diffraction

Sources

- 1. researchgate.net [researchgate.net]

- 2. A New Synthesis of Polyhydroxylated Cyclopentane β-Amino Acids from Nitro Sugars [mdpi.com]

- 3. sciforum.net [sciforum.net]

- 4. nbinno.com [nbinno.com]

- 5. scispace.com [scispace.com]

- 6. youtube.com [youtube.com]

- 7. dalalinstitute.com [dalalinstitute.com]

- 8. pubs.aip.org [pubs.aip.org]

- 9. par.nsf.gov [par.nsf.gov]

- 10. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]

- 11. cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. biomedres.us [biomedres.us]

- 13. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Protein X-ray Crystallography [proteinstructures.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 19. Greenwich Academic Literature Archive - X-ray crystallographic structure of the cyclic di-amino acid peptide: N,N′-Diacetyl-cyclo(Gly-Gly) [gala.gre.ac.uk]

"potential applications of cyclopentane-based amino acids in drug discovery"

Title: Engineering Rigidity: A Technical Guide to Cyclopentane-Based Amino Acids in Drug Discovery

Executive Summary: The Conformational Advantage

In the landscape of modern medicinal chemistry, Cyclopentane-based Amino Acids (CPAAs) represent a critical intersection between small-molecule pharmacokinetics and peptide-like specificity. Unlike flexible linear amino acids, CPAAs introduce a rigid carbocyclic scaffold that restricts bond rotation (

This guide provides a technical roadmap for leveraging CPAAs, specifically focusing on

Structural Biology: Constraining the Backbone

The primary value of CPAAs lies in their ability to dictate molecular shape. By incorporating the amino and carboxyl groups directly onto a cyclopentane ring, the conformational freedom is severely limited.

Stereochemistry and Folding Propensity

The folding behavior of CPAA oligomers is strictly determined by the relative stereochemistry of the substituents (cis vs. trans).

Table 1: Secondary Structure Propensities of CPAA Oligomers

| Monomer Configuration | Oligomer Structure | Key Stabilizing Interaction | Application |

| trans-(1R,2R)-ACPC | 12-Helix | H-bonds between residue | Mimicry of |

| cis-(1R,2S)-ACPC | Inter-strand H-bonding | Aggregation inhibitors; amyloid disruptors. | |

| Alternating cis/trans | 10/12-Helix | Mixed H-bond networks | Novel foldamers with high proteolytic stability. |

Note: ACPC = 2-aminocyclopentanecarboxylic acid.[1][2]

Therapeutic Case Study: The IleRS Inhibitors

The most successful application of CPAAs to date is in antifungal development. Cispentacin (naturally occurring) and Icofungipen (synthetic derivative) exploit a "Trojan Horse" mechanism.

Mechanism of Action (MoA)

Unlike azoles or echinocandins, these molecules target protein synthesis.

-

Active Transport: They are actively imported into fungal cells via amino acid permeases (e.g., proline permease), achieving intracellular concentrations up to 100-fold higher than extracellular levels.

-

Enzyme Inhibition: They competitively inhibit Isoleucyl-tRNA Synthetase (IleRS) .[3] The rigid cyclopentane ring mimics the transition state of isoleucine activation, preventing tRNA charging and halting protein synthesis.

Figure 1: Mechanism of Action of Icofungipen

Caption: Icofungipen exploits active transport to accumulate intracellularly, where it competitively inhibits IleRS, blocking tRNA charging.[2][3][4][5]

Comparative Efficacy Data

Despite moderate in vitro MICs, the in vivo efficacy is superior due to active accumulation.

Table 2: Comparative Efficacy of CPAA Antifungals

| Compound | Target Organism | In Vitro MIC ( | In Vivo PD | Key Pharmacokinetic Feature |

| Cispentacin | C. albicans | 6.3 – 12.5 | 10 (IV) / 30 (PO) | Amphoteric; actively transported. |

| Icofungipen | C. albicans (Azole-Resistant) | 4 – 32 | 2 – 10 (PO) | Oral bioavailability; high specificity for fungal IleRS. |

| Fluconazole | C. albicans | 0.25 | N/A (Control) | Passive diffusion; subject to efflux pumps. |

Synthetic Methodologies

Accessing the correct stereoisomer is non-negotiable. The (1R, 2S) configuration is essential for biological activity in the cispentacin series. Below is a representative protocol for the Stereoselective Synthesis of Polyhydroxylated CPAAs via Ring-Closing Metathesis (RCM), adapted for high-purity applications.

Workflow Diagram

Caption: Stereoselective route converting hexoses to CPAAs via RCM and Aza-Michael addition.

Experimental Protocol: Aza-Michael Addition Route

Objective: Synthesis of a protected

Reagents:

-

Substrate: 1-Cyclopentenecarboxylic acid derivative (derived from RCM of diene).

-

Amine Source: p-Methoxybenzylamine (PMBNH

) or Benzylamine (BnNH -

Solvent: DMF or THF.

Step-by-Step Methodology:

-

Preparation: Dissolve the

-unsaturated cyclopentenecarboxylic ester (1.0 equiv) in anhydrous DMF (0.2 M concentration). -

Addition: Add p-Methoxybenzylamine (1.5 equiv) dropwise at 0°C under an argon atmosphere.

-

Reaction: Allow the mixture to warm to room temperature and stir for 24 hours. Note: The reaction is stereocontrolled by the existing chiral centers on the ring (substrate control).

-

Monitoring: Monitor via TLC (Hexane/EtOAc 3:1) for the disappearance of the UV-active alkene spot.

-

Workup: Dilute with EtOAc, wash with saturated NaHCO

(2x) and Brine (1x). Dry over Na -

Purification: Flash chromatography on silica gel. The anti-addition product is typically favored due to steric hindrance from adjacent hydroxyl protecting groups.

-

Deprotection (Optional): To yield the free amino acid, treat with TFA (for PMB removal) or hydrogenate (Pd/C, H

) if benzyl groups were used.

Validation Criteria:

-

NMR:

H-NMR must show the disappearance of alkene protons ( -

NOE: Perform NOESY experiments to confirm the cis or trans relationship between the new amino group and the carboxylate.

Applications in Peptide Engineering

Beyond small molecule drugs, CPAAs are powerful tools for "stapling" peptides without covalent cross-links.

-

Proteolytic Stability: The absence of a standard

-carbon proton and the cyclic constraint prevents recognition by common proteases (trypsin, chymotrypsin). -

BBB Permeation: Highly lipophilic CPAA derivatives (e.g., Icofungipen analogs) have shown potential in crossing the Blood-Brain Barrier via LAT1 transport mimicry, although this is less characterized than fungal transport.

Recommendation for Drug Designers: When designing a peptide for intracellular targets:

-

Replace every 3rd or 4th residue with a trans-ACPC unit to induce/stabilize helical character.

-

Use cis-ACPC dimers to induce a turn if a hairpin structure is required for receptor binding.

References

-

Icofungipen (PLD-118), a Novel Oral Antifungal Agent. Antimicrobial Agents and Chemotherapy. [Link]

-

Cispentacin, a New Antifungal Antibiotic. The Journal of Antibiotics. [Link]

-

Polyhydroxyl

-Amino Acids Derived from D-Mannose and D-Galactose: Synthesis and Protocol. ACS Omega. [Link] -

Evalu

-Amino Acid for Secondary Structure. Journal of Organic Chemistry. [Link] -

A New Synthesis of Polyhydroxyl

-Amino Acids from Nitro Sugars. Molecules. [Link][6]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. In Vitro Activity and In Vivo Efficacy of Icofungipen (PLD-118), a Novel Oral Antifungal Agent, against the Pathogenic Yeast Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sciforum.net [sciforum.net]

Engineering the Unnatural: A Technical Guide to Non-Proteinogenic Amino Acids in Peptide Therapeutics

Executive Summary

For decades, peptide drug discovery was constrained by the "canonical 20" amino acids. While natural peptides offer high potency and specificity, they suffer from poor pharmacokinetic (PK) profiles: rapid proteolytic degradation, negligible membrane permeability, and fast renal clearance.

This guide addresses the integration of Non-Proteinogenic Amino Acids (NPAAs) as a deterministic solution to these liabilities. By expanding the chemical space beyond the ribosomal repertoire, researchers can engineer "drug-like" properties into peptide scaffolds without sacrificing target affinity. This document serves as a technical roadmap for selecting, synthesizing, and validating NPAA-modified peptides.

Part 1: Strategic Selection & Mechanistic Impact[1]

The incorporation of NPAAs is not random; it is a targeted engineering strategy. You must select the specific modification based on the liability you intend to solve.

Proteolytic Stability

Endogenous proteases (e.g., trypsin, chymotrypsin, DPP-IV) recognize specific side chains and backbone geometries (L-configuration).

-

D-Amino Acids: Inverting the stereochemistry (e.g., D-Ala) renders the peptide bond unrecognizable to the enzyme's active site.

-

-Disubstituted Amino Acids (e.g., Aib): The introduction of a second alkyl group at the

Membrane Permeability

Passive diffusion is hindered by the energetic cost of desolvating the peptide backbone's hydrogen bond donors (NH groups).

-

N-Methylation: Replacing the amide proton with a methyl group removes a hydrogen bond donor. This lowers the desolvation energy penalty required to enter the lipid bilayer.

-

Case Study: Cyclosporine A contains seven N-methylated residues, allowing it to "chameleon" its conformation—exposing hydrophobic groups in the membrane and polar groups in the cytosol.

Decision Logic Matrix

Use the following logic flow to determine the appropriate NPAA strategy for your lead compound.

Figure 1: Decision matrix for selecting Non-Proteinogenic Amino Acids based on specific physicochemical liabilities.

Part 2: Synthesis Methodologies (SPPS)

The introduction of NPAAs, particularly N-methylated and

Critical Reagent Selection

-

Coupling Reagents:

-

Standard: HBTU/HATU are sufficient for unhindered NPAAs (e.g., D-Ala).

-

Hindered (N-Me, Aib): Use HATU or PyAOP with HOAt . HOAt is superior to HOBt because the pyridine nitrogen stabilizes the activated ester via a neighboring group effect, accelerating the reaction rate by ~10-fold.

-

Extremely Hindered: Use COMU or OxymaPure/DIC .

-

-

Solvents:

-

Replace DMF with NMP (N-methyl-2-pyrrolidone) for difficult couplings. NMP has better swelling properties for polystyrene resins and solubilizes aggregating peptides more effectively.

-

Workflow Visualization

The following diagram outlines the modified SPPS cycle required for difficult NPAA insertions.

Figure 2: Optimized SPPS cycle for sterically hindered non-proteinogenic amino acids, emphasizing validation checkpoints.

Part 3: Experimental Protocol (Self-Validating System)

Protocol: Coupling of N-Methylated Amino Acids (e.g., Fmoc-N-Me-Val-OH) to a Growing Peptide Chain. Objective: Overcome steric hindrance of the secondary amine on the resin and the incoming bulky amino acid.

Materials

-

Resin: Rink Amide ChemMatrix (Superior swelling compared to polystyrene).

-

Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Base: DIEA (Diisopropylethylamine).

-

Solvent: Anhydrous NMP.

Step-by-Step Methodology

-

Resin Swelling (Critical):

-

Fmoc Deprotection:

-

Treat with 20% Piperidine in NMP (2 x 5 min). Wash 5x with NMP.

-

Validation: Perform Kaiser Test . If the resin beads turn dark blue, the Fmoc is removed, and the primary amine is free.

-

-

Activation (Pre-activation is forbidden):

-

Dissolve Fmoc-N-Me-AA-OH (4 eq) and HATU (3.9 eq) in minimal NMP.

-

Add DIEA (8 eq) immediately before adding to the resin.

-

Why: HATU-activated esters can epimerize or hydrolyze if left to stand. In situ activation is mandatory for chiral integrity.

-

-

Coupling (The "Hard" Step):

-

Add the activated mixture to the resin.

-

Microwave Option: Heat to 60°C for 20 minutes (25W).

-

Manual Option: Shake for 2 hours at room temperature.

-

Note: If coupling onto an N-methylated residue (forming an N-Me to N-Me bond), this is extremely difficult. Use triphosgene or COMU activation and extend time to 4 hours.

-

-

Validation (The "Chloranil" System):

-

Do NOT use the Kaiser test if the residue on the resin is a secondary amine (e.g., Proline or N-methyl). It will yield a false negative.

-

Use the Chloranil Test:

-

Add 2 drops of 2% acetaldehyde in DMF and 2 drops of 2% chloranil in DMF to a few resin beads.

-

Result: Blue beads = Free secondary amine (Coupling failed). Colorless/Yellow = Coupled.

-

-

Action: If blue, perform a double coupling using a different activation chemistry (e.g., PyAOP).

-

-

Capping:

-

After successful coupling, cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences in the final product.

-

Part 4: Therapeutic Impact & Data

The following table summarizes FDA-approved peptide therapeutics that utilize NPAAs to achieve their clinical profile.

| Drug Name | Indication | Key NPAA Modification | Functional Benefit |

| Semaglutide | T2 Diabetes / Obesity | Aib (Aminoisobutyric acid) at pos. 8 | Prevents degradation by DPP-IV enzyme; extends half-life to ~1 week. |

| Cyclosporine | Immunosuppression | 7 N-methylated residues | Enables oral bioavailability by masking polar backbone amides; allows passive membrane diffusion. |

| Icatibant | Hereditary Angioedema | D-Arg, Hydroxyproline, Tic | Tic (Tetrahydroisoquinoline-3-carboxylic acid) restricts conformation to lock into the Bradykinin B2 receptor. |

| Degarelix | Prostate Cancer | 4-Fluoro-Phe, D-4-Cpa | Fluorination and chlorinated D-AAs increase hydrophobic interaction and receptor binding duration (depot effect). |

| Lanreotide | Acromegaly | D-Trp, D-Nal (Naphthylalanine) | D-Nal increases hydrophobic surface area for receptor binding and prevents chymotrypsin cleavage. |

References

-

Lau, J. L., & Dunn, M. K. (2018). Therapeutic peptides: Historical perspectives, current development trends, and future directions. Bioorganic & Medicinal Chemistry, 26(10), 2700–2707. Link

-

Di, L. (2015). Strategic approaches to optimizing peptide ADME properties. The AAPS Journal, 17(1), 134–143. Link

-

Wang, S. S., et al. (2019). Solid Phase Peptide Synthesis of Difficult Sequences: A Comparison of Microwave and Conventional Heating. International Journal of Peptide Research and Therapeutics, 25, 123–130. Link

-

FDA.gov. Drugs@FDA: FDA-Approved Drugs. (Search: Semaglutide, Cyclosporine). Link

-

Chin, J. W. (2017). Expanding and reprogramming the genetic code. Nature, 550, 53–60. Link

-

Qvit, N., et al. (2017). Scaffold regulation of conformational states in bioactive peptides. Drug Discovery Today, 22(2), 254-262. Link

Sources

A Technical Guide to the Discovery and Synthesis of Novel α,α-Disubstituted Cyclic Amino Acids

Abstract

α,α-Disubstituted cyclic amino acids represent a class of conformationally constrained building blocks of paramount importance in medicinal chemistry and drug discovery. Their unique structural features, particularly the restriction of φ and ψ dihedral angles, render them invaluable for the design of peptides and peptidomimetics with enhanced proteolytic stability, receptor selectivity, and bioavailability. This technical guide provides a comprehensive overview of the core principles and practical methodologies for the discovery and synthesis of these novel amino acids. It is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful scaffolds in their therapeutic design endeavors. We will explore a range of synthetic strategies, from classical named reactions to modern catalytic asymmetric methods, with a focus on the underlying mechanistic principles and the rationale behind experimental design.

The Strategic Imperative for Conformational Constraint: Why α,α-Disubstituted Cyclic Amino Acids?

The therapeutic potential of peptides is often hampered by their poor metabolic stability and conformational flexibility, which can lead to non-specific binding and reduced potency. The introduction of an α,α-disubstituted cyclic moiety into a peptide backbone imposes significant conformational rigidity.[1] This constraint is a powerful tool for:

-

Stabilizing Secondary Structures: These amino acids can induce and stabilize specific secondary structures such as β-turns and helical conformations in peptides.[1] For instance, 1-aminocyclopentanecarboxylic acid (Ac5c) is known to induce β-turns and helical arrangements.

-

Enhancing Proteolytic Resistance: The sterically hindered quaternary α-carbon protects the adjacent peptide bonds from enzymatic degradation.

-

Improving Receptor Selectivity and Potency: By locking the peptide into a bioactive conformation that mimics its bound state at a biological target, binding affinity and selectivity can be significantly enhanced.[2]

-

Modulating Pharmacokinetic Properties: The unique three-dimensional structures can influence properties such as cell permeability and oral bioavailability.

The widespread application of these motifs in clinically approved drugs, such as the anesthetics carfentanil and remifentanil, and the antipruritic medication defelikefalin, underscores their therapeutic relevance and justifies the continuous development of novel synthetic approaches.[3]

Foundational Synthetic Strategies: A Mechanistic Perspective

The synthesis of α,α-disubstituted cyclic amino acids presents a significant challenge due to the formation of a sterically demanding quaternary stereocenter. Several key strategies have been developed to address this, each with its own advantages and limitations.

The Strecker Synthesis: A Classic Approach to α-Amino Nitriles

The Strecker synthesis, first reported by Adolph Strecker in 1850, remains a cornerstone for the synthesis of α-amino acids.[4][5][6][7][8] For the preparation of α,α-disubstituted cyclic amino acids, a cyclic ketone serves as the starting material.

Core Mechanism: The reaction proceeds in two main stages:

-

Formation of an α-aminonitrile: A cyclic ketone reacts with ammonia (or an ammonium salt) and a cyanide source (e.g., KCN, NaCN) to form an α-aminonitrile intermediate.[4][5][6] The reaction is believed to proceed through the formation of an iminium ion, which is then attacked by the cyanide nucleophile.[6][7]

-

Hydrolysis to the α-amino acid: The resulting α-aminonitrile is hydrolyzed under acidic or basic conditions to yield the final α,α-disubstituted cyclic amino acid.[5][6]

Experimental Protocol: Synthesis of 1-Aminocyclohexanecarboxylic Acid

-

Step 1: α-Aminonitrile Formation. To a solution of cyclohexanone (1.0 eq) in a suitable solvent (e.g., methanol/water), add ammonium chloride (1.2 eq) and potassium cyanide (1.2 eq). Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

-

Step 2: Work-up and Isolation. After completion, extract the reaction mixture with an organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-aminonitrile.

-

Step 3: Hydrolysis. Add concentrated hydrochloric acid to the crude α-aminonitrile and reflux the mixture for 4-6 hours.

-

Step 4: Final Product Isolation. Cool the reaction mixture and neutralize with a base (e.g., ammonium hydroxide) to precipitate the amino acid. Collect the solid by filtration, wash with cold water and ethanol, and dry under vacuum.

Causality in Protocol:

-

The use of ammonium chloride provides both the ammonia source and a mildly acidic medium to facilitate iminium ion formation.

-

The hydrolysis step requires harsh acidic conditions to convert the stable nitrile group into a carboxylic acid.

Diagram of the Strecker Synthesis Workflow:

Caption: General workflow for the Strecker synthesis of cyclic amino acids.

Asymmetric Phase-Transfer Catalysis: Enantioselective Alkylation

Achieving enantioselectivity is crucial for the synthesis of biologically active molecules. Asymmetric phase-transfer catalysis (PTC) has emerged as a powerful tool for the enantioselective alkylation of glycine derivatives, which can then be cyclized to form chiral cyclic amino acids.[9][10][11][12]

Core Principle: This method relies on a chiral quaternary ammonium salt catalyst (e.g., derived from Cinchona alkaloids or BINOL) to shuttle a nucleophilic enolate from an aqueous phase to an organic phase, where it reacts with an electrophile. The chiral environment of the catalyst dictates the stereochemical outcome of the alkylation.[11][12]

Experimental Workflow: Asymmetric Synthesis of a Piperidine-based Amino Acid

-

Step 1: Asymmetric Alkylation. A Schiff base of a glycine ester (e.g., N-(diphenylmethylene)glycine tert-butyl ester) is treated with a dihaloalkane in a biphasic system (e.g., toluene/50% aq. KOH) in the presence of a chiral phase-transfer catalyst.[9][11]

-

Step 2: Cyclization via Reductive Amination. The resulting alkylated product is then deprotected and undergoes intramolecular reductive amination to form the cyclic amino acid derivative.[9][10][11]

Diagram of Asymmetric Phase-Transfer Catalysis Workflow:

Caption: Workflow for asymmetric synthesis via phase-transfer catalysis.

Trustworthiness of the Protocol: The success of this method hinges on the careful selection of the chiral catalyst, as its structure directly influences the enantiomeric excess (ee) of the product. The C2-symmetric spiro catalysts developed by Maruoka and colleagues have shown exceptional performance, achieving high enantioselectivity (up to 96% ee).[12]

Multicomponent Reactions: The Ugi and Passerini Approach

Multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, offer a highly efficient route to complex molecules in a single step.[13][14][15][16][17] These reactions are particularly useful for generating libraries of α,α-disubstituted amino acid derivatives for screening purposes.

-

Passerini Reaction: A three-component reaction between a ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide.[14][15][17]

-

Ugi Reaction: A four-component reaction involving a ketone, a primary amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like structure.[13][16]

Causality and Application: The convergence and atom economy of MCRs make them highly attractive for combinatorial chemistry. By systematically varying the starting components, a diverse range of α,α-disubstituted amino acid derivatives can be rapidly synthesized. A recent study described a robust ammonia-Ugi reaction protocol using ammonium carboxylates in trifluoroethanol, which proceeds at room temperature in high yields.[13]

Comparative Analysis of Synthetic Methodologies

| Methodology | Key Advantages | Key Limitations | Stereocontrol | Typical Starting Materials |

| Strecker Synthesis | Readily available starting materials, straightforward procedure.[4][5] | Harsh reaction conditions for hydrolysis, produces a racemic mixture.[5] | Achiral, but asymmetric variants exist.[4][6] | Cyclic ketones.[4][18] |

| Asymmetric PTC | High enantioselectivity, mild reaction conditions.[9][11][12] | Catalyst can be expensive, optimization may be required. | Excellent (up to >98% ee).[12][19] | Glycine derivatives, dihaloalkanes.[9][11] |

| Ugi/Passerini Reactions | High efficiency and atom economy, rapid library synthesis.[13][14][15] | Can produce complex mixtures, purification can be challenging. | Generally produces diastereomeric mixtures unless chiral inputs are used.[14] | Ketones, isocyanides, carboxylic acids, amines.[13][15] |

| Chiral Auxiliary Methods | Reliable stereocontrol, well-established procedures. | Requires additional steps for auxiliary attachment and removal. | High diastereoselectivity. | Glycine derivatives with chiral auxiliaries.[1] |

Future Outlook and Emerging Trends

The field of α,α-disubstituted cyclic amino acid synthesis is continuously evolving, with several exciting trends on the horizon:

-

Organocatalysis: The use of small organic molecules as catalysts is a rapidly growing area, offering a metal-free alternative for asymmetric synthesis.[11][20]

-

C-H Activation: Direct functionalization of C-H bonds offers a more atom-economical and efficient approach to these structures, minimizing the need for pre-functionalized starting materials.

-

Flow Chemistry: Continuous flow synthesis can offer improved safety, scalability, and reproducibility for many of the established synthetic routes.

-

Biocatalysis: The use of enzymes for the stereoselective synthesis of amino acids is a promising green chemistry approach.

Conclusion

The synthesis of α,α-disubstituted cyclic amino acids is a vibrant and challenging area of research with profound implications for drug discovery. The methodologies outlined in this guide, from the classic Strecker synthesis to modern asymmetric catalysis, provide a powerful toolkit for chemists to design and create novel molecular entities with tailored conformational properties. As our understanding of the relationship between conformation and biological activity deepens, the demand for innovative and efficient synthetic routes to these valuable building blocks will undoubtedly continue to grow.

References

- Catalytic asymmetric synthesis of cyclic amino acids and alkaloid derivatives: application to (+) - RSC Publishing.

- Stereoselective synthesis of cyclic amino acids via asymmetric phase-transfer catalytic alkylation - Organic & Biomolecular Chemistry (RSC Publishing).

-

Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed. Available at: [Link]

-

Recent Progress on the Stereoselective Synthesis of Cyclic Quaternary α-Amino Acids - PMC. Available at: [Link]

-

Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks - PMC. Available at: [Link]

-

Asymmetric synthesis of functionalized aza-cyclic amino acids with quaternary stereocenters by a phase-transfer-catalyzed alkylation strategy - PubMed. Available at: [Link]

-

Stereoselective synthesis of cyclic amino acids via asymmetric phase-transfer catalytic alkylation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C2OB26778K. Available at: [Link]

-

SYNTHETIC APPROACHES TO HETEROCYCLIC α,α-DISUBSTITUTED AMINO ACIDS. Available at: [Link]

-

Ammonium carboxylates in the ammonia-Ugi reaction: one-pot synthesis of α,α-disubstituted amino acid derivatives including unnatural dipeptides - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks that Support Helical Secondary Struture - PMC. Available at: [Link]

-

Selected examples of α,α-disubstituted cyclic amino acids in drug design. - ResearchGate. Available at: [Link]

-

Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Catalytic asymmetric synthesis of alpha-amino acids - PubMed. Available at: [Link]

-

Recent Advances in Stereoselective Synthesis and Application of β-Amino Acids. Available at: [Link]

-

Molecular Design of a C 2 -Symmetric Chiral Phase-Transfer Catalyst for Practical Asymmetric Synthesis of α-Amino Acids - Organic Chemistry Portal. Available at: [Link]

-

Organocatalytic asymmetric synthesis of alpha,alpha-disubstituted alpha-amino acids and derivatives - PubMed. Available at: [Link]

-

A straightforward approach towards combined α-amino and α-hydroxy acids based on Passerini reactions - PMC. Available at: [Link]

-

Catalytic asymmetric synthesis of .ALPHA.-amino acid derivatives and peptides using chiral phase-transfer catalysts. | Scilit. Available at: [Link]

-

Synthesis of novel alpha-substituted and alpha,alpha-disubstituted amino acids by rearrangement of ammonium ylides generated from metal carbenoids. | Semantic Scholar. Available at: [Link]

-

The Synthesis of α,α-Disubstituted α-Amino Acids via Ichikawa Rearrangement - PubMed. Available at: [Link]

-

A straightforward approach towards combined α-amino and α-hydroxy acids based on Passerini reactions - Beilstein Journals. Available at: [Link]

-

Asymmetric syntheses of unnatural amino acids and hydroxyethylene Peptide isosteres. Available at: [Link]

-

Strecker amino acid synthesis - chemeurope.com. Available at: [Link]

-

Asymmetric synthesis of novel sterically constrained amino acids - ResearchGate. Available at: [Link]

-

α-Amino Acid synthesis by C-C coupling - Organic Chemistry Portal. Available at: [Link]

-

Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions - Chemical Science (RSC Publishing). Available at: [Link]

-

Biologically active molecules containing cyclic α,α‐disubstituted β‐amino acid units.. Available at: [Link]

-

Recent advances in the enantioselective synthesis of beta-amino acids - PubMed. Available at: [Link]

-

Memory of chirality: enantioselective alkylation reactions at an asymmetric carbon adjacent to a carbonyl group | Journal of the American Chemical Society. Available at: [Link]

-

The Strecker Synthesis of Amino Acids - Master Organic Chemistry. Available at: [Link]

-

Enantioselective Synthesis of α-Quaternary Amino Acid Derivatives by Sequential Enzymatic Desymmetrization and Curtius Rearrangement of α,α-Disubstituted Malonate Diesters | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Strecker amino acid synthesis - Wikipedia. Available at: [Link]

-

Enantioselective synthesis of alpha,beta-disubstituted-beta-amino acids - PubMed. Available at: [Link]

-

Recent Advances in the Enantioselective Radical Reactions - MDPI. Available at: [Link]

-

Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis - Frontiers. Available at: [Link]

-

α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications - MDPI. Available at: [Link]

-

The Passerini and Ugi reactions | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Part 1) | Chemistry | Sketchy MCAT. Available at: [Link]

-

Stereodivergent Synthesis of α,α-Disubstituted α-Amino Acids via Synergistic Cu/Ir Catalysis - PubMed. Available at: [Link]

-

1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

Asymmetric synthesis of monosubstituted and .alpha.,.alpha.-disubstituted .alpha.-amino acids via diastereoselective glycine enolate alkylations | Journal of the American Chemical Society. Available at: [Link]

-

Amino Acid Chirality: Stereospecific Conversion and Physiological Implications - PMC. Available at: [Link]

Sources

- 1. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Strecker_amino_acid_synthesis [chemeurope.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 7. jk-sci.com [jk-sci.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Catalytic asymmetric synthesis of cyclic amino acids and alkaloid derivatives: application to (+)-dihydropinidine and Selfotel synthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. Stereoselective synthesis of cyclic amino acids via asymmetric phase-transfer catalytic alkylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Stereoselective synthesis of cyclic amino acids via asymmetric phase-transfer catalytic alkylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Molecular Design of a C2-Symmetric Chiral Phase-Transfer Catalyst for Practical Asymmetric Synthesis of α-Amino Acids [organic-chemistry.org]

- 13. Ammonium carboxylates in the ammonia-Ugi reaction: one-pot synthesis of α,α-disubstituted amino acid derivatives including unnatural dipeptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. A straightforward approach towards combined α-amino and α-hydroxy acids based on Passerini reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. BJOC - A straightforward approach towards combined α-amino and α-hydroxy acids based on Passerini reactions [beilstein-journals.org]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Recent Progress on the Stereoselective Synthesis of Cyclic Quaternary α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Organocatalytic asymmetric synthesis of alpha,alpha-disubstituted alpha-amino acids and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data for Methyl 2-amino-2-cyclopentylacetate: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-amino-2-cyclopentylacetate. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural characterization of this alpha-amino ester through modern spectroscopic techniques. The guide will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the analysis of this compound.

Introduction to Methyl 2-amino-2-cyclopentylacetate

Methyl 2-amino-2-cyclopentylacetate is a non-canonical amino acid ester, a class of compounds of significant interest in medicinal chemistry and drug discovery.[1] These molecules serve as valuable building blocks for the synthesis of novel peptides, peptidomimetics, and other biologically active molecules. The incorporation of a cyclopentyl group at the alpha-carbon introduces conformational constraints, which can impart unique pharmacological properties to the resulting therapeutic candidates. Accurate structural elucidation through spectroscopic methods is a critical first step in the research and development pipeline, ensuring the identity and purity of the synthesized compound.

Molecular Structure and Key Spectroscopic Features

The structure of Methyl 2-amino-2-cyclopentylacetate, with the molecular formula C8H15NO2, presents several key functional groups that give rise to characteristic spectroscopic signals.[2] These include a primary amine (-NH2), a methyl ester (-COOCH3), and a cyclopentyl ring. The analysis of the spectroscopic data allows for the unambiguous assignment of these features.

Structural Information: [2]

-

Molecular Formula: C8H15NO2

-

SMILES: COC(=O)C(C1CCCC1)N

-

InChI: InChI=1S/C8H15NO2/c1-11-8(10)7(9)6-4-2-3-5-6/h6-7H,2-5,9H2,1H3

-

InChIKey: ZGQSMYWOPKCARZ-UHFFFAOYSA-N

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of Methyl 2-amino-2-cyclopentylacetate.

¹H NMR Spectroscopy

The proton NMR spectrum will reveal the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (multiplicity), and integration values (ratio of protons).

Expected ¹H NMR Data:

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |

| -NH₂ | 1.5 - 3.0 | Broad Singlet | 2H | Amine Protons |

| -CH- | 3.0 - 3.5 | Singlet | 1H | α-proton |

| -COOCH₃ | ~3.7 | Singlet | 3H | Methyl Ester Protons |

| Cyclopentyl Protons | 1.2 - 2.0 | Multiplet | 8H | Methylene Protons |

| Cyclopentyl Proton (α to CH) | 1.8 - 2.2 | Multiplet | 1H | Methine Proton |

Note: Predicted chemical shifts are based on the analysis of similar α-amino esters and cyclopentyl derivatives.[3][4][5]

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Expected ¹³C NMR Data:

| Carbon | Chemical Shift (δ, ppm) (Predicted) | Assignment |

| -C=O | ~175 | Ester Carbonyl |

| -CH- | ~60 | α-carbon |

| -COOCH₃ | ~52 | Methyl Ester Carbon |

| Cyclopentyl Carbons | 25 - 40 | Methylene and Methine Carbons |

Note: Predicted chemical shifts are based on general values for similar functional groups.[6][7][8][9]

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of Methyl 2-amino-2-cyclopentylacetate in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[10]

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3250 | Medium, Broad | N-H stretch (primary amine) |

| 2960-2850 | Strong | C-H stretch (aliphatic) |

| 1750-1735 | Strong | C=O stretch (ester) |

| 1650-1580 | Medium | N-H bend (primary amine) |

| 1250-1000 | Strong | C-O stretch (ester) |

Note: These are characteristic ranges and the exact peak positions can vary.[10]

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder or pure KBr should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify and assign the major absorption bands to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Expected Mass Spectrometry Data:

The PubChem database provides predicted m/z values for various adducts of Methyl 2-amino-2-cyclopentylacetate.[2]

| Adduct | Predicted m/z |

| [M+H]⁺ | 158.11756 |

| [M+Na]⁺ | 180.09950 |

| [M-H]⁻ | 156.10300 |

| [M+NH₄]⁺ | 175.14410 |

| [M+K]⁺ | 196.07344 |

Note: M represents the parent molecule.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule, often producing the protonated molecule [M+H]⁺.

-

Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Conclusion

The comprehensive spectroscopic analysis of Methyl 2-amino-2-cyclopentylacetate, utilizing ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, provides a self-validating system for its structural confirmation. The expected data presented in this guide, based on theoretical principles and analysis of analogous structures, serves as a robust reference for researchers. Each technique offers complementary information, and together they provide an unambiguous characterization of the molecule's identity and purity, which is fundamental for its application in scientific research and drug development.

References

- Chemcd. (n.d.). METHYL 2-CYCLOPENTYL-2-[(2-METHOXYETHYL)AMINO]ACETATE Spectrum.

- RSC Publishing. (2017, February 6). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides: synthesis of coordination complexes, activation processes and stabilization of α-ammonium acylchloride cations.

- RSC Publishing. (2017, February 6). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides.

- PubChem. (n.d.). (s)-amino-cyclopentyl-acetic acid methyl ester hydrochloride (C8H15NO2).

- PubChem. (n.d.). Methyl 2-[(cyclopropylmethyl)amino]acetate (C7H13NO2).

- Sigma-Aldrich. (n.d.). METHYL 2-(CYCLOPENTYL(METHYL)AMINO) ACETATE.

- BLDpharm. (n.d.). 1505197-24-9|Methyl 2-(1-amino-2-methylcyclopentyl)acetate.

- (n.d.). Infrared Spectroscopy.

- ChemicalBook. (n.d.). Methyl 2-cyclopentanonecarboxylate(10472-24-9) 1H NMR spectrum.

- PubChem. (n.d.). Methyl 2-amino-2-(1-methylcyclopropyl)acetate hydrochloride.

- NIST. (n.d.). Methyl cyclopentanecarboxylate.

- PMC. (n.d.). Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion.

- RSC Publishing. (n.d.). On-line attenuated total reflection infrared spectroscopy (ATR-IR): a powerful tool for investigating the methyl cyclopentenone synthesis process.

- Zhang, Y., Ma, F., Zhang, B., Mi, X., & Zhang, J. (2022). Crystal structure of methyl 2-(4-(2-(cyclopentyl- amino)-1-(N-(4-methoxyphenyl)-1-methyl- 5-phenyl-1-H-pyrazole-3-carboxamido)- 2-oxoethyl)phenyl)acetate, C34H36N4O5. Zeitschrift für Kristallographie - New Crystal Structures.

- PrepChem.com. (n.d.). Synthesis of 2-(2-oxo-cyclopentyl)methyl cyclohexanone.

- ACS Publications. (n.d.). Synthesis of Optically Active α-Amino Esters via Dynamic Kinetic Resolution: A Mechanistic Study.

- PubChem. (n.d.). Methyl 2-(3-Oxo-2-((E)-Pent-2-Enyl)Cyclopentyl)Acetate.

- PMC. (n.d.). Enantioselective Preparation of Cyclopentene-Based Amino Acids with a Quaternary Carbon Center.

- ChemBK. (2024, April 9). methyl {(1R,2R)-3-oxo-2-[(2Z)-pent-2-en-1-yl]cyclopentyl}acetate.

- (n.d.). α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination.

- MDPI. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters.

- ResearchGate. (n.d.). 1 H NMR spectra of the methyl cyclopentanone-2-carboxylate (1)-top....

- ChemicalBook. (n.d.). 2-Pentyl-3-methyl-2-cyclopenten-1-one(1128-08-1) 13 C NMR.

- ChemicalBook. (n.d.). Methyl 2-cyclopentanonecarboxylate(10472-24-9) 13C NMR spectrum.

- ChemicalBook. (n.d.). 2-Pentyl-3-methyl-2-cyclopenten-1-one(1128-08-1) 1 H NMR.

- ChemicalBook. (n.d.). CYCLOPENTYLACETIC ACID(1123-00-8) 1H NMR spectrum.

- ChemicalBook. (n.d.). Methylcyclopentane(96-37-7) 13C NMR spectrum.

- (n.d.). C-13 nmr spectrum of 2-methylpentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-methylpentane.

Sources

- 1. Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - (s)-amino-cyclopentyl-acetic acid methyl ester hydrochloride (C8H15NO2) [pubchemlite.lcsb.uni.lu]

- 3. Methyl 2-cyclopentanonecarboxylate(10472-24-9) 1H NMR spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. CYCLOPENTYLACETIC ACID(1123-00-8) 1H NMR [m.chemicalbook.com]

- 6. 2-Pentyl-3-methyl-2-cyclopenten-1-one(1128-08-1) 13C NMR [m.chemicalbook.com]

- 7. Methyl 2-cyclopentanonecarboxylate(10472-24-9) 13C NMR [m.chemicalbook.com]

- 8. Methylcyclopentane(96-37-7) 13C NMR spectrum [chemicalbook.com]

- 9. C-13 nmr spectrum of 2-methylpentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-methylpentane: isohexane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

Methodological & Application

Application Note: Advanced Solid-Phase Peptide Synthesis (SPPS) Protocols for Sterically Hindered Amino Acids

Introduction: The Challenge of Steric Hindrance in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the assembly of complex sequences with high efficiency.[1][2] However, the incorporation of sterically hindered amino acids presents a significant kinetic barrier that standard protocols often fail to overcome.[3] Sterically hindered residues, such as α,α-disubstituted amino acids (e.g., α-aminoisobutyric acid, Aib), N-alkylated amino acids (e.g., N-methyl alanine), and β-branched amino acids (e.g., Valine, Isoleucine, tert-Leucine), physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[4][5][6]

This obstruction leads to sluggish and incomplete coupling reactions, resulting in deletion sequences, low yields, and complex purifications.[7] Furthermore, sequences rich in hydrophobic and hindered residues are prone to on-resin aggregation, where the peptide chains fold into secondary structures that physically prevent reagent access to the reaction sites.[8] This guide provides a detailed overview of advanced strategies and robust protocols designed to efficiently incorporate these challenging monomers, ensuring the successful synthesis of complex and sterically demanding peptides.

Figure 2: Workflow for high-efficiency coupling of a hindered amino acid.

Methodology:

-

Resin Preparation: Swell the peptide-resin (1 eq) in DMF for 15-30 minutes in a reaction vessel.

-

Fmoc Deprotection: Drain the DMF, add 20% piperidine in DMF, and agitate for 10 minutes. Drain and repeat for another 10 minutes.

-

Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.

-

Confirmation of Deprotection (Optional): Perform a Kaiser test on a small sample of resin beads. A deep blue color confirms the presence of a free primary amine.

-

Amino Acid Activation: In a separate vial, dissolve Fmoc-Aib-OH (4 eq) and HATU (3.9 eq) in DMF. Add DIPEA (8 eq) and allow the solution to pre-activate for 2-5 minutes. Note: The solution will change color.

-

Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2 hours.

-

Washing: Drain the reaction vessel and wash the resin with DMF (5 times) and DCM (3 times).

-

Confirmation of Coupling: Perform a Kaiser test. A negative result (colorless or yellow beads) indicates a complete coupling. If the beads are blue, the coupling is incomplete and a second coupling (double coupling) is required. Repeat steps 5-8.

-

Next Cycle: Proceed with the deprotection step for the next amino acid in the sequence.

Protocol 2: Microwave-Assisted SPPS of a Difficult Sequence

This protocol is optimized for sequences containing consecutive hindered residues or those known to aggregate.

Materials:

-

Automated Microwave Peptide Synthesizer

-

Fmoc-protected amino acids (5 equivalents)

-

Coupling Reagent: COMU (5 equivalents)

-

Base: DIPEA (10 equivalents)

-

Deprotection Reagent: 20% Piperidine in DMF

-

Solvents: Anhydrous DMF

Sources

- 1. What is Solid-phase Peptide Synthesis? | Powder Systems [powdersystems.com]

- 2. benchchem.com [benchchem.com]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 5. researchgate.net [researchgate.net]

- 6. Preferred conformations of peptides containing tert-leucine, a sterically demanding, lipophilic alpha-amino acid with a quaternary side-chain Cbeta atom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of Cyclic Peptides Incorporating Methyl 2-amino-2-cyclopentylacetate

Introduction: The Significance of Constrained Cyclic Peptides in Modern Drug Discovery

Cyclic peptides have emerged as a compelling class of therapeutic agents, occupying a unique chemical space between small molecules and large biologics.[1] Their constrained cyclic structure offers several advantages over their linear counterparts, including enhanced metabolic stability, increased resistance to enzymatic degradation, and improved receptor binding affinity and specificity due to reduced conformational flexibility.[2][3] These attributes make them ideal candidates for targeting challenging protein-protein interactions, which are often considered "undruggable" by conventional small molecules.[2]

The incorporation of non-natural or unnatural amino acids, such as Methyl 2-amino-2-cyclopentylacetate, into cyclic peptide scaffolds introduces further conformational constraints.[4] The cyclopentyl group, a sterically hindered moiety, can pre-organize the peptide backbone into a specific conformation, potentially leading to higher binding affinity and selectivity for the target protein. This guide provides a comprehensive overview and detailed protocols for the synthesis of cyclic peptides containing Methyl 2-amino-2-cyclopentylacetate, from the preparation of the custom amino acid building block to the final purification and characterization of the cyclic product. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Part 1: Synthesis of the Key Building Block: Fmoc-Protected Methyl 2-amino-2-cyclopentylacetate

The successful synthesis of the target cyclic peptide begins with the preparation of the non-natural amino acid building block, Fmoc-NH-c5(COOMe)-OH (Fmoc-protected Methyl 2-amino-2-cyclopentylacetate). The synthesis involves two key steps: esterification of the carboxylic acid and protection of the alpha-amino group with the fluorenylmethyloxycarbonyl (Fmoc) group.

Protocol 1.1: Synthesis of Methyl 2-amino-2-cyclopentylacetate Hydrochloride

This protocol describes the esterification of 2-amino-2-cyclopentylacetic acid using a convenient method with methanol and trimethylchlorosilane (TMSCl).[5]

Materials:

-

2-amino-2-cyclopentylacetic acid

-

Methanol (MeOH), anhydrous

-

Trimethylchlorosilane (TMSCl), freshly distilled

-

Round bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

To a round bottom flask containing 2-amino-2-cyclopentylacetic acid (1 equivalent), add anhydrous methanol.

-

Slowly add freshly distilled trimethylchlorosilane (2 equivalents) to the stirred solution at room temperature.

-

Continue stirring the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator to obtain the crude Methyl 2-amino-2-cyclopentylacetate hydrochloride salt.

Protocol 1.2: Fmoc Protection of Methyl 2-amino-2-cyclopentylacetate

This protocol details the protection of the amino group of Methyl 2-amino-2-cyclopentylacetate with the Fmoc group, a crucial step for its use in solid-phase peptide synthesis (SPPS).[6][7]

Materials:

-

Methyl 2-amino-2-cyclopentylacetate hydrochloride

-

9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium carbonate (Na2CO3) or Sodium bicarbonate (NaHCO3)

-

Dioxane and Water (or other suitable solvent system)

-

Stirring vessel

-

Extraction funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

Procedure:

-

Dissolve Methyl 2-amino-2-cyclopentylacetate hydrochloride in an aqueous solution of sodium carbonate or sodium bicarbonate to neutralize the hydrochloride and free the amine.

-

In a separate flask, dissolve Fmoc-Cl or Fmoc-OSu (1.1 equivalents) in dioxane.

-

Slowly add the Fmoc-reagent solution to the amino acid solution while stirring vigorously at room temperature.

-

Maintain the pH of the reaction mixture in the basic range (pH 8-9) by adding more base as needed.

-

Allow the reaction to proceed for several hours or overnight, monitoring by TLC.

-

Once the reaction is complete, perform an aqueous workup to remove excess reagents. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Fmoc-protected amino acid.

-

Purify the product by column chromatography on silica gel to obtain the pure Fmoc-NH-c5(COOMe)-OH.

Part 2: Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide Precursor

The assembly of the linear peptide chain is performed on a solid support, typically a resin, using the Fmoc/tBu strategy.[8][9] This method involves the sequential addition of Fmoc-protected amino acids to the growing peptide chain.[10]

Workflow for Fmoc-Based Solid-Phase Peptide Synthesis

Caption: Common peptide cyclization strategies.

Protocol 3.1: Solution-Phase Head-to-Tail Cyclization

This protocol describes the cyclization of the fully deprotected linear peptide in solution. This method is often preferred as it can lead to higher yields by minimizing intermolecular reactions. [11] Materials:

-

Protected linear peptide

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)

-

Cold diethyl ether

-

High-purity solvent for cyclization (e.g., DMF or DCM)

-

Cyclization reagent (e.g., HBTU/HOBt/DIPEA or PyBOP)

-

High-dilution setup (optional)

Procedure:

-

Global Deprotection: Treat the protected linear peptide with a TFA cleavage cocktail to remove all side-chain protecting groups.

-

Precipitation and Isolation: Precipitate the deprotected linear peptide by adding cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.

-

Cyclization Reaction:

-

Dissolve the linear peptide in a high volume of a suitable solvent (e.g., DMF) to achieve high dilution (concentration typically < 1 mM) to favor intramolecular cyclization over intermolecular polymerization.

-

Add the cyclization reagent mixture (e.g., HBTU/HOBt/DIPEA) to the peptide solution. The pH of the solution should be maintained around 8-9.

-

Stir the reaction at room temperature for several hours to overnight.

-

-

Monitoring: Monitor the progress of the cyclization by analytical HPLC and mass spectrometry to observe the disappearance of the linear precursor and the appearance of the cyclic product.

-

Work-up: Once the reaction is complete, quench the reaction and remove the solvent under reduced pressure.

| Parameter | Condition | Rationale |

| Concentration | < 1 mM | Minimizes intermolecular oligomerization. [11] |

| Solvent | DMF, DCM | Solubilizes the peptide and reagents. |

| Coupling Reagent | HBTU/HOBt, PyBOP | Efficiently activates the carboxylic acid for amide bond formation. [12] |

| Base | DIPEA | Maintains the N-terminus in its unprotonated, reactive state. |

| Temperature | Room Temperature | Balances reaction rate and stability of the peptide. |

| Reaction Time | 4-24 hours | Allows for complete cyclization. |

Table 1: Key Parameters for Solution-Phase Head-to-Tail Cyclization

Part 4: Purification and Characterization of the Cyclic Peptide

The final and crucial steps in the synthesis are the purification of the crude cyclic peptide to a high degree of purity and its thorough characterization to confirm its identity and structure. [13][14]

Protocol 4.1: Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the standard method for the purification of synthetic peptides. [14][15] Materials:

-

Crude cyclic peptide

-

Preparative RP-HPLC system with a C18 column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Lyophilizer

Procedure:

-

Sample Preparation: Dissolve the crude cyclic peptide in a minimal amount of a suitable solvent, often the initial mobile phase composition.

-

Method Development (Analytical Scale): Develop a suitable gradient elution method on an analytical RP-HPLC system to achieve good separation of the target cyclic peptide from impurities.

-

Preparative Purification: Scale up the optimized analytical method to a preparative RP-HPLC system. Inject the crude sample and collect fractions corresponding to the peak of the target cyclic peptide.

-

Fraction Analysis: Analyze the collected fractions by analytical HPLC and/or mass spectrometry to identify the fractions containing the pure product.

-

Lyophilization: Pool the pure fractions and freeze-dry them to obtain the final cyclic peptide as a fluffy white powder.

Protocol 4.2: Characterization of the Cyclic Peptide

A combination of analytical techniques is used to confirm the structure and purity of the final product. [13][16] Analytical Techniques:

-

High-Resolution Mass Spectrometry (HRMS): Used to determine the exact molecular weight of the cyclic peptide, confirming its elemental composition. The observed mass should match the calculated mass of the cyclic structure, and differ from the linear precursor by the mass of a water molecule (18.015 Da).

-

Tandem Mass Spectrometry (MS/MS): Fragmentation of the cyclic peptide in the mass spectrometer provides sequence information. The fragmentation pattern of a cyclic peptide is typically more complex than that of a linear peptide.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H) and 2D (e.g., COSY, TOCSY, NOESY) NMR experiments can be used to determine the three-dimensional structure and conformation of the cyclic peptide in solution.

-

Analytical RP-HPLC: Used to determine the purity of the final product, typically reported as a percentage of the total peak area at a specific wavelength (e.g., 214 or 280 nm).

| Technique | Information Obtained |

| HRMS | Exact molecular weight, confirmation of elemental composition. |